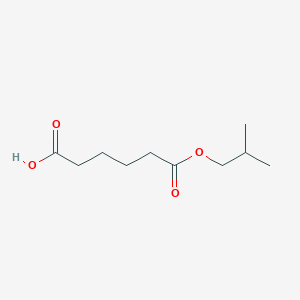![molecular formula C37H51N9O11S B12750948 N(sup delta)-Acetyl-delta-aminophalloin [German] CAS No. 87876-24-2](/img/structure/B12750948.png)
N(sup delta)-Acetyl-delta-aminophalloin [German]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(sup delta)-Acetyl-delta-aminophalloin is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of phalloidin, a toxin found in the death cap mushroom (Amanita phalloides). Phalloidin binds tightly to actin filaments in cells, stabilizing them and preventing their depolymerization, which can disrupt cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-Acetyl-delta-aminophalloin typically involves the acetylation of delta-aminophalloin. The process begins with the extraction of phalloidin from Amanita phalloides, followed by its conversion to delta-aminophalloin through a series of chemical reactions. The final step involves the acetylation of delta-aminophalloin using acetic anhydride under controlled conditions to yield N(sup delta)-Acetyl-delta-aminophalloin.
Industrial Production Methods
Industrial production of N(sup delta)-Acetyl-delta-aminophalloin is not widely documented, but it would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound in larger quantities.
化学反应分析
Types of Reactions
N(sup delta)-Acetyl-delta-aminophalloin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of N(sup delta)-Acetyl-delta-aminophalloin.
科学研究应用
N(sup delta)-Acetyl-delta-aminophalloin has several scientific research applications, including:
Chemistry: Used as a probe to study actin dynamics and interactions in cells.
Biology: Helps in understanding the role of actin filaments in cellular processes.
Industry: Could be used in the development of biosensors and other analytical tools.
作用机制
N(sup delta)-Acetyl-delta-aminophalloin exerts its effects by binding to actin filaments in cells. This binding stabilizes the filaments and prevents their depolymerization, which can disrupt various cellular processes. The molecular targets of this compound are the actin filaments, and the pathways involved include those related to cytoskeletal dynamics and cellular motility.
相似化合物的比较
Similar Compounds
Phalloidin: The parent compound from which N(sup delta)-Acetyl-delta-aminophalloin is derived.
Jasplakinolide: Another actin-stabilizing compound with similar effects.
Cytochalasin D: A compound that disrupts actin filaments, providing a contrast to the stabilizing effects of N(sup delta)-Acetyl-delta-aminophalloin.
Uniqueness
N(sup delta)-Acetyl-delta-aminophalloin is unique due to its specific acetylation, which may confer distinct binding properties and stability compared to other actin-binding compounds. This uniqueness makes it a valuable tool in research focused on actin dynamics and related cellular processes.
属性
CAS 编号 |
87876-24-2 |
|---|---|
分子式 |
C37H51N9O11S |
分子量 |
829.9 g/mol |
IUPAC 名称 |
N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]acetamide |
InChI |
InChI=1S/C37H51N9O11S/c1-16-29(50)41-24-11-22-21-8-6-7-9-23(21)44-35(22)58-14-26(36(56)46-13-20(49)10-27(46)33(54)40-16)43-34(55)28(18(3)47)45-30(51)17(2)39-32(53)25(42-31(24)52)12-37(5,57)15-38-19(4)48/h6-9,16-18,20,24-28,44,47,49,57H,10-15H2,1-5H3,(H,38,48)(H,39,53)(H,40,54)(H,41,50)(H,42,52)(H,43,55)(H,45,51) |
InChI 键 |
QMTSMAHSXBZLDG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C)O)C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


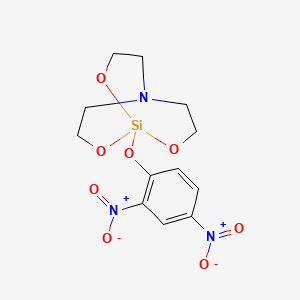





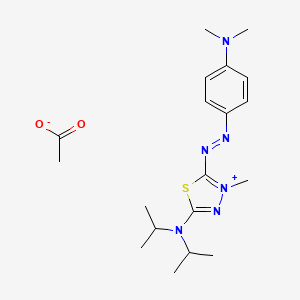
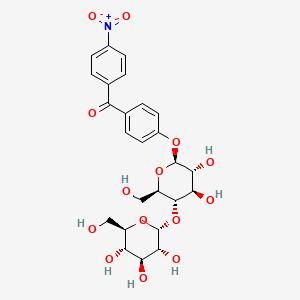
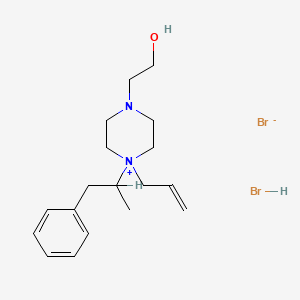
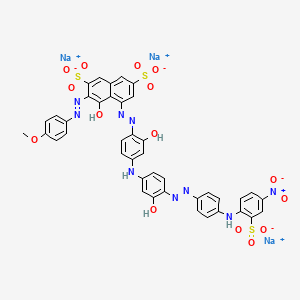
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)


